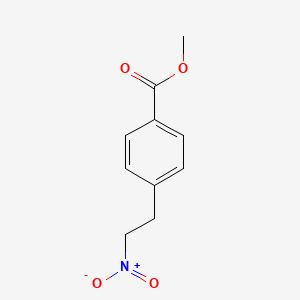

Methyl 4-(2-Nitroethyl)benzoate

Description

Methyl 4-(2-Nitroethyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to an ethyl chain, which is further connected to a benzoate ester

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 4-(2-nitroethyl)benzoate |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

SHJKNENLTXTSRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-Nitroethyl)benzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by the alkylation of the nitro group with ethyl bromide under basic conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(2-Nitroethyl)benzoate typically involves large-scale nitration and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-Nitroethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium hydroxide, hydrochloric acid.

Substitution: Sodium methoxide, methanol.

Major Products Formed:

Oxidation: Methyl 4-(2-aminoethyl)benzoate.

Reduction: 4-(2-Nitroethyl)benzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-Nitroethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

- Methyl 4-methoxybenzoate

- 4-Methoxybenzaldehyde

- 2-Nitroethylbenzene

Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

Biological Activity

Methyl 4-(2-nitroethyl)benzoate is an organic compound classified under nitrobenzoates, characterized by its unique structure featuring both a nitro group and an ester functional group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C10H11N2O4

- Molecular Weight : 223.21 g/mol

- Functional Groups : Nitro group (-NO2), Ester group (-COO-)

The presence of the nitro group allows for various chemical reactions, including reduction to amine derivatives and hydrolysis to yield carboxylic acids. These transformations play a crucial role in its biological activity.

The biological activity of Methyl 4-(2-nitroethyl)benzoate can be attributed to its interaction with cellular components. The nitro group can be reduced to form reactive intermediates that may interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells. Additionally, the ester moiety may be hydrolyzed to release bioactive carboxylic acids that can modulate enzyme activity and receptor interactions.

Antimicrobial Properties

Research has indicated that Methyl 4-(2-nitroethyl)benzoate exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by Gawande and Khadsan (2014), derivatives of nitroethyl benzoate were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that Methyl 4-(2-nitroethyl)benzoate may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) following nitro group reduction. This mechanism is similar to other nitro compounds known for their anticancer effects, highlighting the potential of this compound in cancer therapeutics.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy of synthesized derivatives.

- Methodology : Disk diffusion method against bacterial strains.

- Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.

-

Anticancer Mechanism Investigation :

- Objective : Understand the mechanism by which Methyl 4-(2-nitroethyl)benzoate affects cancer cells.

- Findings : The compound was found to increase ROS levels in treated cancer cell lines, leading to cell death through apoptosis.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Methyl 4-(2-Nitroethyl)benzoate | Yes | Yes | Unique due to both nitro and ester groups |

| Methyl 4-methoxybenzoate | Moderate | Limited | Lacks nitro group |

| 4-Nitrobenzoic acid | High | Moderate | Stronger antibacterial but less versatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.